6-Chloro-5-cyclopropoxypyridin-3-amine
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Overview
Description
6-Chloro-5-cyclopropoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C8H9ClN2O This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6th position and a cyclopropoxy group at the 5th position, along with an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropoxypyridin-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-3-nitropyridine. This can be achieved by nitration of 6-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid.
Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group at the 5th position. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines or alcohols.
Scientific Research Applications
6-Chloro-5-cyclopropoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity and affecting the biochemical pathway it regulates .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridinamine: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-3-pyridinamine: Similar structure but lacks the chlorine atom.
6-Chloro-5-(trifluoromethyl)pyridin-3-amine: Similar structure but has a trifluoromethyl group instead of a cyclopropoxy group.
Uniqueness
6-Chloro-5-cyclopropoxypyridin-3-amine is unique due to the presence of both the chlorine and cyclopropoxy groups on the pyridine ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
6-chloro-5-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2,10H2 |
InChI Key |
RWXTYNUMELLHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)N)Cl |
Origin of Product |
United States |
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